molecular formula C17H12O4 B14660968 Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate CAS No. 38288-34-5

Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate

Cat. No.: B14660968
CAS No.: 38288-34-5
M. Wt: 280.27 g/mol
InChI Key: ZKIIVJXMUUGCAL-UHFFFAOYSA-N
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Description

Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is an organic compound with the molecular formula C16H10O4 It is a derivative of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid, characterized by a complex aromatic structure that includes a dioxole ring fused to a phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate typically involves the esterification of phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid. This process can be achieved through the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with proteins and other biomolecules, potentially affecting their function. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Phenanthro[2,3-d][1,3]dioxole-5-carboxylic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of an ester.

    1,3-Benzodioxole-5-carboxylic acid: A structurally related compound with a simpler aromatic system.

    9-Hydroxy-8-Methoxy-6-Nitro-Phenanthrol[3,4-D][1,3]Dioxole-5-Carboxylic Acid: Another derivative with additional functional groups.

Uniqueness

Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate is unique due to its specific ester functional group and the complex fused ring system. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

38288-34-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl naphtho[2,1-f][1,3]benzodioxole-5-carboxylate

InChI

InChI=1S/C17H12O4/c1-19-17(18)14-6-10-7-15-16(21-9-20-15)8-13(10)11-4-2-3-5-12(11)14/h2-8H,9H2,1H3

InChI Key

ZKIIVJXMUUGCAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC3=C(C=C2C4=CC=CC=C41)OCO3

Origin of Product

United States

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